molecular formula C14H22O B156581 n-Octyl Phenyl Ether CAS No. 1818-07-1

n-Octyl Phenyl Ether

Cat. No. B156581
Key on ui cas rn: 1818-07-1
M. Wt: 206.32 g/mol
InChI Key: ZPIRTVJRHUMMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04657695

Procedure details

n-Octyloxybenzene (301 g, 1.46 mol), succinic anhydride (146.8 g, 1.468 mol) and carbon disulfide (1.3 l) were agitated at room temperature, followed by portion-wise feeding anhydrous aluminum chloride (392 g, 2.94 mol), further agitating the mixture at 50° C. for 4 hours after the reaction became quiet, cooling the mixture down to room temperature, adding it to ice (2 Kg), distilling off carbon disulfide, collecting solids, adding toluene (1 l), distilling off water on heating, filtering while hot, and distilling off toluene under reduced pressure to obtain oily β-(p-octyloxybenzoyl)-propionic acid (238 g, yield 53%).
Quantity
301 g
Type
reactant
Reaction Step One
Quantity
146.8 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
392 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH2:18][CH2:17]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH2:1]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]([CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:22])=[CH:14][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
301 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=CC=C1
Name
Quantity
146.8 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
1.3 L
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
392 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
further agitating the mixture at 50° C. for 4 hours after the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling the mixture down to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilling off carbon disulfide
CUSTOM
Type
CUSTOM
Details
collecting solids
ADDITION
Type
ADDITION
Details
adding toluene (1 l)
DISTILLATION
Type
DISTILLATION
Details
distilling off water
TEMPERATURE
Type
TEMPERATURE
Details
on heating
FILTRATION
Type
FILTRATION
Details
filtering while hot, and
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 238 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.